Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Beschreibung
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3,4-dimethoxyphenylsulfonyloxy substituent at position 4, a p-tolyl group at position 1, and an ethyl ester at position 2. The sulfonyloxy group introduces strong electron-withdrawing properties, while the methoxy groups on the aromatic ring may enhance solubility or modulate metabolic stability.
Eigenschaften
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O8S/c1-5-31-22(26)21-19(13-20(25)24(23-21)15-8-6-14(2)7-9-15)32-33(27,28)16-10-11-17(29-3)18(12-16)30-4/h6-13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSCWWOCVQOZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(((2-Methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate ()
- Key Difference : The sulfonyloxy group is attached to a 2-methoxy-5-methylphenyl ring instead of 3,4-dimethoxyphenyl.
- Impact : The reduced methoxy substitution (one methoxy vs. two) and addition of a methyl group may lower polarity and alter steric interactions compared to the target compound. This could influence binding affinity in biological systems or solubility in organic solvents .
Ethyl 4-(Butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate ()
- Key Difference : A butylsulfanyl (thioether) group replaces the sulfonyloxy moiety, and the p-tolyl group is substituted with a phenyl ring.
- The absence of methyl on the phenyl ring (p-tolyl → phenyl) may decrease steric hindrance, affecting molecular packing or receptor interactions. Molecular weight is 332.42 g/mol .
Aromatic Ring Substitutions
ETHYL 6-OXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE ()
- Key Difference : Trifluoromethyl groups at position 4 of the pyridazine ring and on the phenyl substituent.
- Impact: The electron-withdrawing trifluoromethyl groups enhance metabolic stability and lipophilicity (XLogP3 = 3.4).
Ester Group Modifications
Methyl 4-[(2-Methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate ()
- Key Difference : Methyl ester instead of ethyl, with a sulfanyl group linked to a methoxy-oxoethyl chain.
- The complex sulfanyl substituent may introduce additional hydrogen-bonding sites, influencing solubility (molecular weight = 402.35 g/mol) .
Structural and Property Comparison Table
Research Findings and Implications
- Lipophilicity : Trifluoromethyl substitutions () increase lipophilicity, favoring blood-brain barrier penetration compared to methoxy-rich analogs .
Vorbereitungsmethoden
Hydrazine-Based Cyclocondensation
The dihydropyridazine scaffold is constructed via cyclocondensation of a β-keto ester derivative with a substituted hydrazine. For example, ethyl 3-oxobutanoate reacts with p-tolylhydrazine in ethanol under reflux to form ethyl 1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate . This mirrors the Hantzsch dihydropyridine synthesis but substitutes ammonia with arylhydrazines to introduce the p-tolyl group at position 1.
Reaction Conditions :
Oxidation to 6-Oxo Intermediate
The 6-oxo group is introduced via oxidation of the dihydropyridazine intermediate. 2,3-Dicyano-5,6-dichloro-p-benzoquinone (DDQ) in 1,4-dioxane under reflux selectively oxidizes the 1,6-dihydropyridazine to the 6-oxo derivative.
Optimized Protocol :
- Substrate: Ethyl 1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (2.0 g, 8.7 mmol).
- Oxidizing Agent: DDQ (5.21 g, 22.95 mmol).
- Solvent: 1,4-Dioxane (110 mL), reflux for 5 hours.
- Workup: Partition between DCM and water, column chromatography (MeOH:DCM 1:99 to 4:96).
- Yield: 62%.
Functionalization at Position 4
Hydroxylation via Nucleophilic Substitution
A hydroxyl group is introduced at position 4 by replacing a leaving group (e.g., chloride) under basic conditions. Chlorination of the pyridazine core using phosphorus oxychloride (POCl₃) at 90°C for 1 hour generates ethyl 4-chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate , followed by hydrolysis with aqueous ammonia.
Key Data :
Sulfonylation with 3,4-Dimethoxyphenylsulfonyl Chloride
The 4-hydroxy intermediate undergoes sulfonylation with 3,4-dimethoxyphenylsulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonate ester. This reaction is typically conducted in anhydrous DCM at 0°C to room temperature.
Representative Procedure :
- Substrate: 4-Hydroxy intermediate (1.0 g, 3.2 mmol).
- Sulfonylating Agent: 3,4-Dimethoxyphenylsulfonyl chloride (1.1 equiv).
- Base: Pyridine (2.5 equiv), DCM (30 mL), 12 hours.
- Purification: Neutral alumina column (DCM → 5% MeOH/DCM).
- Yield: 75% (analogous to).
Structural Confirmation and Analytical Data
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, Ar-CH₃), 3.89 (s, 6H, OCH₃), 4.36 (q, J = 7.2 Hz, 2H, OCH₂), 6.95–8.21 (m, 7H, aromatic).
- ESI-MS : m/z 529.2 [M+H]⁺.
Comparative Reaction Yields
Mechanistic Insights
Oxidation Dynamics
DDQ-mediated oxidation proceeds via a two-electron transfer mechanism, aromatizing the dihydropyridazine ring by abstracting hydride ions from the 1,4-positions. This step is critical for stabilizing the 6-oxo group.
Sulfonate Esterification
The reaction between the 4-hydroxy group and sulfonyl chloride follows a nucleophilic acyl substitution pathway, where pyridine acts as a base to deprotonate the hydroxyl group, enhancing its nucleophilicity.
Challenges and Optimization
Regioselectivity in Sulfonylation
Competing sulfonation at other hydroxyl groups (if present) is mitigated by using bulky bases like 2,6-lutidine or low temperatures (0°C).
Purification Strategies
Neutral alumina chromatography effectively removes unreacted sulfonyl chloride and polar byproducts, as demonstrated in analogous syntheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
